Methyl 2-bromo-4-methylbenzoate
Overview
Description
Methyl 2-bromo-4-methylbenzoate: is an organic compound with the molecular formula C9H9BrO2 . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Methyl 2-bromo-4-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-bromo-4-methylbenzoate is a chemical compound with the molecular formula C9H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . Its Log Po/w values range from 2.48 to 2.97, indicating moderate lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide (NaOCH3) to form methyl 4-methylbenzoate.
Reduction Reactions: The compound can be reduced to form methyl 4-methylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Methyl 4-methylbenzoate.
Reduction: Methyl 4-methylbenzoate.
Oxidation: 2-bromo-4-methylbenzoic acid.
Comparison with Similar Compounds
Methyl 2-bromo-4-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2-bromobenzoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 4-bromobenzoate: Bromine atom is at the fourth position instead of the second position.
Methyl 2-iodo-4-methylbenzoate: Iodine atom replaces the bromine atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-bromo-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTUYAFJAGLQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617935 | |
Record name | Methyl 2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87808-49-9 | |
Record name | Methyl 2-bromo-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87808-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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